Ethyl 3-nitro-2-phenylacrylate
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Overview
Description
Ethyl 3-nitro-2-phenylacrylate is an organic compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol It is characterized by the presence of a nitro group (-NO2) and a phenyl group (-C6H5) attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-nitro-2-phenylacrylate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with nitrobenzene under basic conditions. The reaction typically requires a base such as sodium hydroxide (NaOH) and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial processes often prioritize scalability and cost-effectiveness, making them distinct from laboratory-scale syntheses.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-nitro-2-phenylacrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) are common methods.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-nitro-2-phenylacrylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-nitro-2-phenylacrylate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The phenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the acrylate moiety can undergo polymerization, leading to the formation of cross-linked networks in materials science applications .
Comparison with Similar Compounds
Ethyl 3-nitro-2-naphthoate: Similar structure but with a naphthalene ring instead of a phenyl ring.
Ethyl 3-nitro-2-(trimethylsilylethynyl)benzoate: Contains a trimethylsilylethynyl group.
Ethyl 3-nitro-2-phenyl-1H-indole: Features an indole ring instead of an acrylate moiety.
Uniqueness: Ethyl 3-nitro-2-phenylacrylate is unique due to its combination of a nitro group, phenyl ring, and acrylate moiety. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl (E)-3-nitro-2-phenylprop-2-enoate |
InChI |
InChI=1S/C11H11NO4/c1-2-16-11(13)10(8-12(14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+ |
InChI Key |
RNIIKTDROOVNRM-CSKARUKUSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/[N+](=O)[O-])/C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(=C[N+](=O)[O-])C1=CC=CC=C1 |
Origin of Product |
United States |
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